![molecular formula C8H9BrN4S B1491372 {1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1247798-79-3](/img/structure/B1491372.png)

{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

説明

The compound (5-bromothiophen-2-yl)methylamine is a liquid at room temperature with a molecular weight of 206.11 .

Molecular Structure Analysis

The InChI code for (5-bromothiophen-2-yl)methylamine is1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis

The compound (5-bromothiophen-2-yl)methylamine has a molecular weight of 206.11 . It is a liquid at room temperature .科学的研究の応用

Medicinal Chemistry: Antimicrobial Agents

Thiophene derivatives, such as the compound , have been recognized for their broad spectrum of biological activities, including antimicrobial properties . The bromine substituent on the thiophene ring can be crucial for the biological activity, as it may be involved in the inhibition of bacterial growth by interfering with essential enzymes or disrupting membrane structures.

Organic Synthesis: Suzuki Cross-Coupling Reactions

The compound’s structural motif is suitable for Suzuki cross-coupling reactions, which are pivotal in creating complex organic molecules . This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials due to its ability to form carbon-carbon bonds efficiently.

Material Science: Polymer Stabilizers

Imines, which are present in the compound’s structure, are known to be key components in the stabilization of polymers . They can act as inhibitors that prevent the degradation of polymers, thus enhancing the material’s durability and lifespan.

Coordination Chemistry: Ligand Synthesis

The compound’s triazole and thiophene rings can act as ligands, binding to metal ions to form coordination complexes . These complexes are important in catalysis, magnetic materials, and as models for biological systems.

Pharmaceutical Research: Anticancer Studies

Compounds with imine functional groups have shown potential in anticancer studies due to their ability to interact with biological macromolecules . The presence of a bromine atom may also contribute to the compound’s ability to act as a cytotoxic agent against cancer cells.

Biochemistry: Enzyme Inhibition

The structural features of the compound suggest that it could serve as an enzyme inhibitor . By binding to the active site of enzymes, it can modulate their activity, which is a strategy often employed in the design of new drugs.

Environmental Chemistry: Corrosion Inhibitors

Imines are known to act as corrosion inhibitors, protecting metals from oxidation and degradation . The compound’s molecular structure could be explored for its potential to prevent corrosion in industrial applications.

Safety and Hazards

The compound (5-bromothiophen-2-yl)methylamine has several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

特性

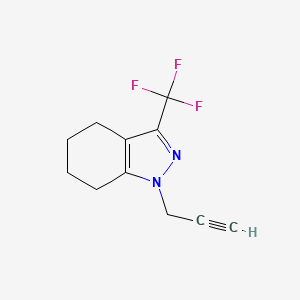

IUPAC Name |

[1-[(5-bromothiophen-2-yl)methyl]triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4S/c9-8-2-1-7(14-8)5-13-4-6(3-10)11-12-13/h1-2,4H,3,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOUKOXBHFHLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

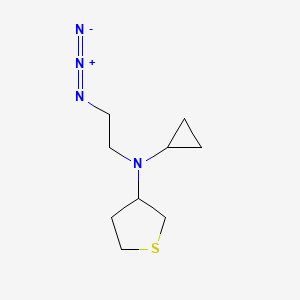

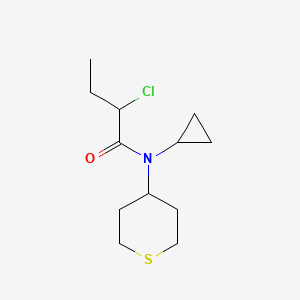

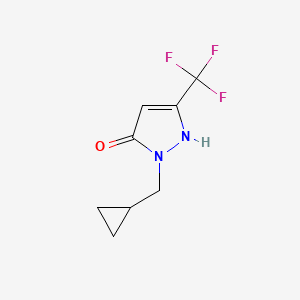

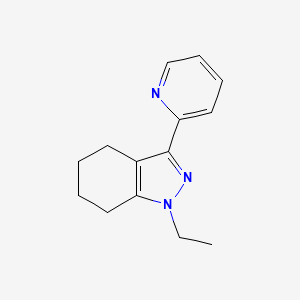

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-(4-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1491294.png)

![1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491300.png)

![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)

![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1491302.png)

![6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491306.png)

![Methyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491309.png)

![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1491310.png)

![3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491312.png)